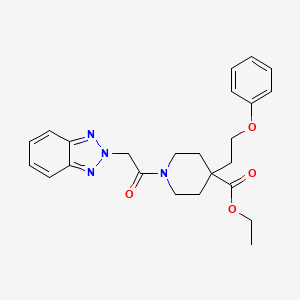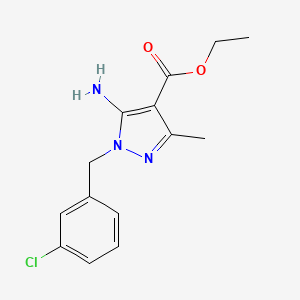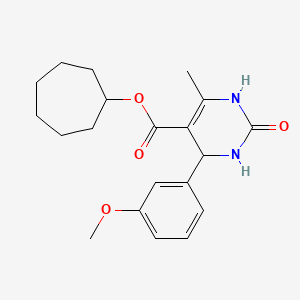![molecular formula C17H17ClN2O3S B5064838 N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5064838.png)
N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPT is a thioamide derivative of 2-phenylacetamide and is synthesized through a multi-step process involving the reaction of 4-chloro-2,5-dimethoxyaniline with carbon disulfide and subsequent reactions with other reagents.
Mechanism of Action
The mechanism of action of N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell motility. By inhibiting microtubule formation, N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide disrupts these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide also exhibits low toxicity in normal cells, making it a promising therapeutic agent. However, N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions, which can affect its efficacy and stability.
Future Directions
There are several future directions for the research on N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination therapy with other anticancer agents, and the exploration of its neuroprotective effects in more detail. Additionally, the development of new formulations of N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide that improve its solubility and stability could enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves several steps, starting with the reaction of 4-chloro-2,5-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to yield N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. The overall yield of the synthesis process is around 50-60%, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to exhibit potent anticancer activity against multiple cancer cell lines, including breast, lung, and colon cancer. N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has also been investigated for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.
properties
IUPAC Name |
N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-14-10-13(15(23-2)9-12(14)18)19-17(24)20-16(21)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHIAAVYZRXGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC(=O)CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5064772.png)
![1,4-diethyl-3,6-bis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5064780.png)
![ethyl (5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5064787.png)

![N-[5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5064805.png)

![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5064865.png)